
2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide, also known as MPB, is a chemical compound that has been widely used in scientific research as a selective antagonist of the melanocortin-4 receptor (MC4R). This receptor is involved in the regulation of food intake, energy expenditure, and glucose metabolism. Therefore, MPB has been studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide involves its selective binding to MC4R and subsequent inhibition of α-MSH binding. This leads to a decrease in cAMP signaling and activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus, resulting in reduced food intake and increased energy expenditure.
Biochemical and physiological effects:
2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide has been shown to have a variety of biochemical and physiological effects in animal models. It reduces food intake, body weight, and fat mass, while increasing energy expenditure and insulin sensitivity. 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide has also been shown to improve glucose tolerance and reduce inflammation in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide in lab experiments is its high selectivity for MC4R, which allows for precise investigation of the role of this receptor in metabolic regulation. However, one limitation is that 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide has a relatively short half-life in vivo, which may affect its efficacy and require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for research on 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide and MC4R. One area of interest is the development of more potent and selective MC4R antagonists for therapeutic use in metabolic disorders. Another area of research is the investigation of the role of MC4R in other physiological processes, such as inflammation and cardiovascular function. Additionally, the use of 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide in combination with other compounds or therapies may have synergistic effects on metabolic regulation.
Méthodes De Synthèse
The synthesis of 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide involves the reaction between 2-(2-methylphenoxy)butyric acid and 2-(pyridin-2-ylmethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound in high yield and purity.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide has been extensively used as a tool compound in various scientific studies to investigate the role of MC4R in metabolic regulation. It has been shown to inhibit the binding of α-melanocyte-stimulating hormone (α-MSH) to MC4R, thereby reducing food intake and increasing energy expenditure in animal models. 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide has also been used to study the effects of MC4R on glucose metabolism and insulin sensitivity.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-15(21-16-10-5-4-8-13(16)2)17(20)19-12-14-9-6-7-11-18-14/h4-11,15H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGSOJCBPZVABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4943261.png)
![methyl N-acetyl-N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4943266.png)
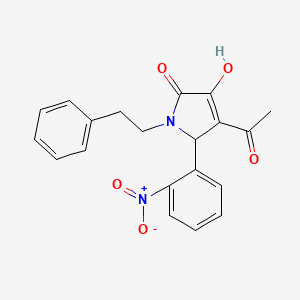
![butyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B4943274.png)
![N-(3-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4943281.png)
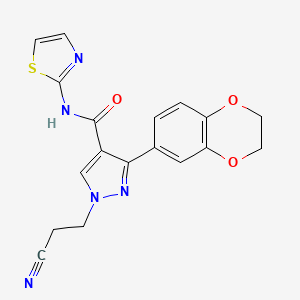
![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)
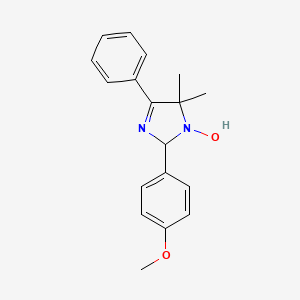
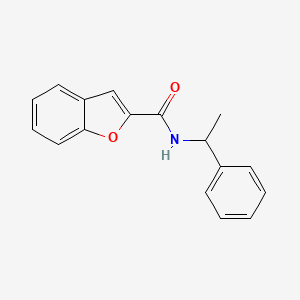
![1-{[(3-bromobenzyl)thio]acetyl}azepane](/img/structure/B4943323.png)
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)
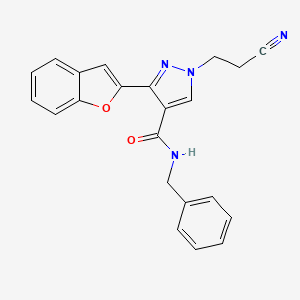
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)